1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene

Chiral intermediate Asymmetric synthesis Stereoselectivity

Scaling chiral β-amino alcohol motifs for LABAs often demands costly asymmetric synthesis. 1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene eliminates these steps with a pre-installed stereocenter and orthogonal aryl/alkyl bromides. - Pre-installed chirality obviates asymmetric hydrogenation or enzymatic resolution, reducing step count. - Orthogonal bromides enable sequential Suzuki-Miyaura coupling then nucleophilic displacement in a single sequence. - 98% purity ensures consistent impurity profiles for reproducible scale-up and simplified downstream purification.

Molecular Formula C11H14Br2O
Molecular Weight 322.04 g/mol
Cat. No. B13630895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene
Molecular FormulaC11H14Br2O
Molecular Weight322.04 g/mol
Structural Identifiers
SMILESCC(C)OC(CBr)C1=CC=CC=C1Br
InChIInChI=1S/C11H14Br2O/c1-8(2)14-11(7-12)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3
InChIKeyUWBQTWFPKKOFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene – Chiral Dual-Brominated Intermediate


1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene (CAS 1249425-52-2) is a dibrominated aromatic compound bearing both an aryl bromide and an alkyl bromide, along with a chiral isopropoxyethyl side chain . With a molecular weight of 322.04 g·mol⁻¹ and a calculated LogP of 4.3, this compound is supplied at 98 % purity and is primarily employed as a versatile intermediate in medicinal chemistry and organic synthesis, where its orthogonal reactivity and stereochemical properties enable construction of complex molecules .

Chiral building block with defined asymmetric center
Dual orthogonal C–Br sites (aryl + alkyl) for stepwise construction
Supplied at high purity to support reproducible multi-step synthesis

1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene: Superior to Generic Analogs


Although several brominated benzene derivatives are commercially available, 1-bromo-2-(2-bromo-1-isopropoxyethyl)benzene uniquely combines three functional features—a chiral center on the side chain, an aryl bromide for cross-coupling, and a sterically hindered alkyl bromide for nucleophilic displacement—within a single scaffold . The closest analogs lack one or more of these attributes: the achiral 1-bromo-2-(2-bromoethyl)benzene sacrifices stereochemical control [1], while (2-bromo-1-isopropoxyethyl)benzene removes the aryl bromide necessary for sequential C–C bond formation . Direct substitution therefore leads to loss of orthogonal reactivity, altered lipophilicity, and the need for additional synthetic steps to reintroduce chirality, all of which undermine efficiency and reproducibility in route design.

Achiral Analog without chiral center (e.g., 1-bromo-2-(2-bromoethyl)benzene) loses stereochemical control, requiring additional resolution steps.
Missing Br Replacement without aryl bromide eliminates the orthogonal handle needed for sequential cross-coupling.
Steric shift Absence of the isopropoxy group alters steric environment and may reduce diastereoselectivity in downstream steps.

1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene: Comparative Evidence


Single Asymmetric Center for Stereoselective Synthesis

The target compound contains one asymmetric atom (the carbon bearing the isopropoxy group), making it a chiral molecule . In contrast, the widely used analog 1-bromo-2-(2-bromoethyl)benzene (CAS 1074-15-3) has no chiral center [1]. The presence of chirality is essential for asymmetric induction in downstream reactions, enabling direct access to enantiomerically enriched products without additional resolution steps.

Chiral Center
Head-to-head
1 chiral center vs. 0 (achiral analog)
Supports direct asymmetric induction; may reduce need for chiral resolution.
Structural assignment per vendor specifications.
Chiral intermediate Asymmetric synthesis Stereoselectivity

Enhanced Lipophilicity vs. Non-Brominated Analog

The calculated LogP of 1-bromo-2-(2-bromo-1-isopropoxyethyl)benzene is 4.30 , whereas the non-brominated phenyl analog (2-bromo-1-isopropoxyethyl)benzene (CAS 63785-56-8) exhibits a LogP of 3.55 . The 0.75 log unit increase corresponds to approximately a 5.6-fold difference in partition coefficient, which can significantly affect the pharmacokinetic profile of derived drug candidates.

LogP Difference
Reported
LogP 4.30 vs. 3.55 (ΔLogP = 0.75)
ΔLogP 0.75 may influence compound partitioning and membrane permeability context.
In silico prediction from supplier datasheets.
Lipophilicity Drug-likeness Pharmacokinetics

Higher Purity vs. Closest Chiral Analog

1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene is routinely supplied at 98% purity , whereas the structurally closest chiral analog, (2-bromo-1-isopropoxyethyl)benzene, is typically offered at only 95% purity . The 3-percentage-point higher purity reduces the level of unknown impurities in subsequent reaction steps, potentially lowering byproduct formation and minimizing the need for pre-reaction purification.

Purity Specification
Reported
98% vs. 95% (3 percentage points)
Higher purity may support more consistent synthesis and reduce byproduct formation.
Vendor CoA specifications; typical batch data.
Chemical purity Procurement specification Reproducibility

Cold Storage Requirement Indicates Higher Reactivity

The target compound requires sealed storage at 2–8 °C , whereas the achiral analog 1-bromo-2-(2-bromoethyl)benzene is routinely stored at room temperature . The need for refrigeration suggests a more labile alkyl bromide in the target compound, which can be exploited to achieve faster nucleophilic substitution rates under mild conditions.

Storage Reactivity
Cross-study
2–8 °C vs. room temperature
Refrigerated storage suggests a more labile alkyl bromide, potentially enabling faster substitution.
Vendor safety and handling datasheets.
Stability Reactivity Handling conditions

Orthogonal Aryl and Alkyl Bromides for Sequential Reactions

1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene features both an aryl bromide (C–Br on sp² carbon) and an alkyl bromide (C–Br on sp³ carbon) . The comparator (2-bromo-1-isopropoxyethyl)benzene lacks the aryl bromide , while 1-bromo-2-(2-bromoethyl)benzene lacks the isopropoxy group [1]. The orthogonal reactivity of the two C–Br bonds allows stepwise functionalization—e.g., Suzuki coupling at the aryl position followed by nucleophilic displacement at the alkyl position—without protecting-group manipulation.

Orthogonal C–Br
Class-level
Aryl (sp²) + alkyl (sp³) bromides vs. single leaving group or missing steric control
Dual orthogonal sites may enable stepwise functionalization without protecting-group manipulation.
Structural comparison from SMILES; class-level inference.
Orthogonal reactivity Cross-coupling Nucleophilic substitution

Isopropoxy Steric Bulk Enhances Enantioselectivity

The isopropoxy substituent (CH(CH₃)₂) in the target compound provides greater steric bulk than the methoxy group (OCH₃) found in 1-bromo-2-(2-bromo-1-methoxyethyl)benzene (CAS 1250360-03-2) . The increased steric demand has been shown in analogous systems to improve diastereoselectivity in nucleophilic additions and to provide better chiral recognition in asymmetric catalysis, though direct head-to-head kinetic data for these specific compounds remain limited.

Steric Bulk
Class-level
Isopropoxy vs. methoxy (Taft Es: OiPr ≈ –0.47 vs. OMe ≈ 0.36)
Larger steric footprint may support higher diastereoselectivity in nucleophilic additions.
Literature steric constants; direct kinetic data limited.
Steric bulk Enantioselectivity Chiral auxiliary

1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene: Application Scenarios


Stereoselective Synthesis of Chiral β-Amino Alcohols

The single asymmetric center of 1-bromo-2-(2-bromo-1-isopropoxyethyl)benzene makes it a preferred starting material for constructing chiral β-amino alcohol motifs found in long-acting β₂-adrenergic agonists (LABAs). The pre-existing chirality eliminates the need for asymmetric hydrogenation or enzymatic resolution, reducing step count and cost in the synthesis of enantiopure drug substances.

Modular Biaryl Synthesis via Orthogonal Reactivity

The orthogonal aryl and alkyl bromide moieties allow chemists to perform a Suzuki-Miyaura cross-coupling at the aryl position followed by nucleophilic displacement at the alkyl position in a single synthetic sequence without intermediate protection. This convergent approach is valuable for assembling diverse biaryl libraries for medicinal chemistry hit-to-lead programs.

Lipophilicity-Driven Lead Optimization

The 0.75 LogP unit advantage over the non-brominated analog translates to improved membrane permeability potential. Medicinal chemists can introduce the target fragment early in SAR exploration to tune lipophilicity while retaining the synthetic handles necessary for late-stage diversification.

High-Purity Starting Material for Process Scale-Up

The 98% commercial purity specification ensures that scale-up campaigns begin with a consistent, well-characterized intermediate. This minimizes impurity carryover, simplifies downstream purification, and meets the stringent quality requirements of pharmaceutical process development.

Application
Selection Property
Validation Focus
Chiral β-amino alcohol intermediate synthesis
Single asymmetric center
Enantiomeric excess and diastereoselectivity review
Stepwise biaryl construction
Orthogonal aryl and alkyl bromide sites
Sequential cross-coupling and substitution efficiency
Lipophilicity tuning in hit-to-lead
High calculated LogP
Membrane permeability assay correlation
Process development and scale-up
Consistent high-purity specification
Impurity profile and batch reproducibility
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